molecular formula C10H4BrF4NO B13729989 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone CAS No. 2135339-55-6

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B13729989
CAS No.: 2135339-55-6
M. Wt: 310.04 g/mol
InChI Key: VDABVAPMUTUFDX-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Bromination and Fluorination: The indole core is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions. These reactions are usually carried out using bromine or N-bromosuccinimide (NBS) and a fluorinating agent such as Selectfluor.

    Trifluoroacetylation: The final step involves the introduction of the trifluoromethyl group through a trifluoroacetylation reaction. This can be achieved using trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like PCC or DMP, and reducing agents like LiAlH4 or NaBH4 are commonly used.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

    Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three.

    1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trichloroethanone: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2135339-55-6

Molecular Formula

C10H4BrF4NO

Molecular Weight

310.04 g/mol

IUPAC Name

1-(5-bromo-7-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H4BrF4NO/c11-4-1-5-6(9(17)10(13,14)15)3-16-8(5)7(12)2-4/h1-3,16H

InChI Key

VDABVAPMUTUFDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C(=O)C(F)(F)F)F)Br

Origin of Product

United States

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